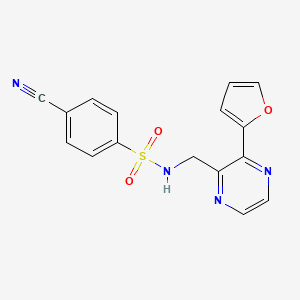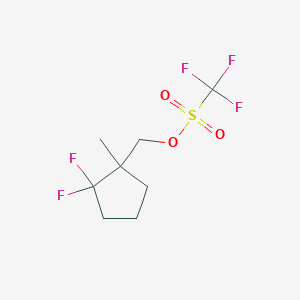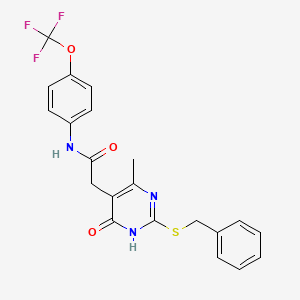
1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “1-(2-Bromophenyl)” part suggests a bromophenyl group attached to the pyrazole ring. The “5-methyl” indicates a methyl group is also attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure would likely consist of a pyrazole ring with a bromophenyl group and a methyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution . The presence of the bromophenyl group might also allow for reactions typical of halogenated aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, bromophenylboronic acid, a related compound, has a molecular weight of 200.83 g/mol and a melting point of 113 °C .科学的研究の応用
Heterocyclic Compound Synthesis
1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of heterocyclic compounds due to its reactivity. The compound and its derivatives are instrumental in creating a diverse array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These structures are critical in the development of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors such as amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).
Bioactive Compound Development
Pyrazole carboxylic acid derivatives, including this compound, serve as significant scaffold structures in heterocyclic compounds. They have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial for the synthesis of biologically active compounds in organic chemistry, highlighting their importance in medicinal chemistry (Cetin, 2020).
Anticancer Agent Synthesis
Knoevenagel condensation, utilizing compounds like this compound, has been a pivotal reaction in generating α, β‐unsaturated ketones/carboxylic acids. This reaction is instrumental in producing a library of chemical compounds with potential anticancer activities. It has enabled the synthesis of diverse molecules targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases, demonstrating the compound's significant role in advancing cancer treatment research (Tokala, Bora, & Shankaraiah, 2022).
Liquid-Liquid Extraction Applications
Research on carboxylic acids like this compound has revitalized interest in their removal from aqueous streams, crucial for the production of bio-based plastics. Liquid-liquid extraction (LLX) techniques have been developed to recover these acids efficiently, demonstrating the practical applications of such compounds beyond pharmaceuticals into environmental and materials science (Sprakel & Schuur, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKODNWMWBZDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)
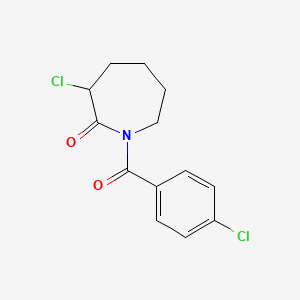
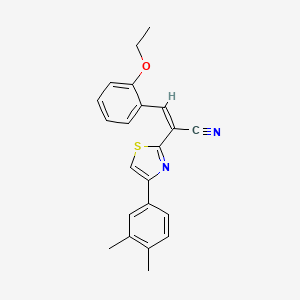

![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)
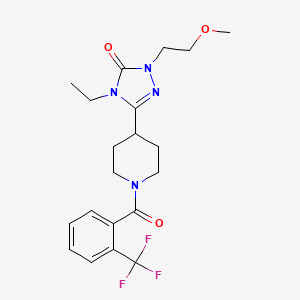
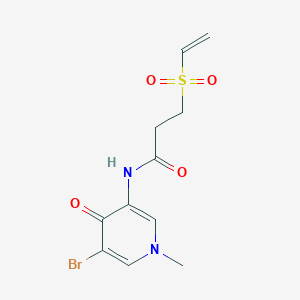
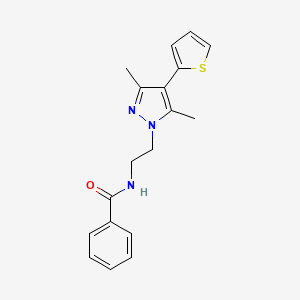
![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)
